molecular formula C24H21N3O3 B11300687 2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11300687
M. Wt: 399.4 g/mol
InChI Key: BBMUNZCJYWPZCJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxy group, a benzamide core, and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-methylphenyl)benzamide
  • 4-ethoxy-N-(4-methylphenyl)benzamide
  • 2-ethoxy-N-[4-(propionylamino)phenyl]benzamide

Uniqueness

2-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide stands out due to the presence of the 1,2,4-oxadiazole ring, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds lacking the oxadiazole ring.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-ethoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C24H21N3O3/c1-3-29-21-7-5-4-6-20(21)23(28)25-19-14-12-18(13-15-19)24-26-22(27-30-24)17-10-8-16(2)9-11-17/h4-15H,3H2,1-2H3,(H,25,28)

InChI Key

BBMUNZCJYWPZCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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